molecular formula C17H19ClN6O2S B2756947 N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014094-85-9

N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2756947
CAS RN: 1014094-85-9
M. Wt: 406.89
InChI Key: WIBGMXTUFFBDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19ClN6O2S and its molecular weight is 406.89. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

Chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which share structural similarities to the queried compound, are used in agricultural settings to control annual grasses and broad-leaved weeds. These compounds undergo complex metabolic activation pathways leading to potential carcinogenic products. Comparative metabolism studies in human and rat liver microsomes have explored their metabolic pathways, identifying key intermediates and cytochrome P450 isoforms involved in their metabolism (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives, such as the synthesis of Co(II) and Cu(II) coordination complexes, highlights the role of hydrogen bonding in self-assembly processes. These complexes, involving pyrazole N and amide O atoms in coordination, exhibit significant antioxidant activity, suggesting applications in biochemical and pharmaceutical research (Chkirate et al., 2019).

Synthesis and Biological Activities of Heterocyclic Compounds

The design and synthesis of heterocyclic compounds incorporating thiadiazole moiety, aimed at addressing agricultural challenges like pest control, demonstrate the broad applicability of such compounds in developing new insecticidal agents (Fadda et al., 2017).

Hydrogen-Bonding Patterns and Structural Analysis

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have explored hydrogen-bonding patterns, contributing to the understanding of molecular structure and interactions. These insights are crucial for the development of compounds with specific properties and interactions (López et al., 2010).

Lipase and α-Glucosidase Inhibition

Research on novel heterocyclic compounds derived from pyrazol-triazole-acetohydrazide has demonstrated potential in inhibiting enzymes like lipase and α-glucosidase, suggesting applications in the treatment of diseases such as diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2S/c1-4-24-15(13-9-23(2)22-16(13)26-3)20-21-17(24)27-10-14(25)19-12-7-5-6-11(18)8-12/h5-9H,4,10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGMXTUFFBDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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